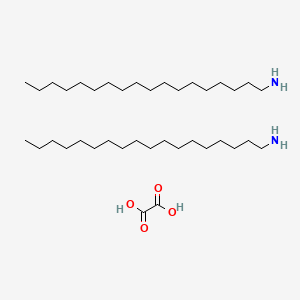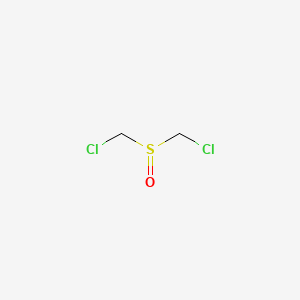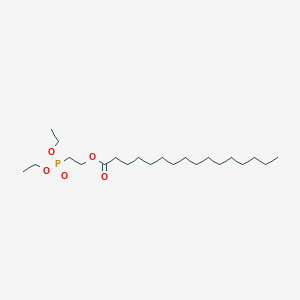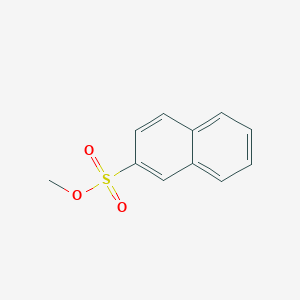
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide is a chemical compound with the molecular formula C6H12O3S. It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-oxathiane 4,4-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-1,4-oxathiane with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like sulfuric acid or hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and oxygen atoms in the ring structure, which can act as reactive sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to reduce the dioxide functionality.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
Scientific Research Applications
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4-oxathiane 4,4-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to donate or accept electrons makes it a versatile molecule in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiane: A related compound without the dioxide functionality, used in similar applications but with different reactivity.
2,6-Dimethyl-1,4-thioxane: Another sulfur-containing heterocycle with distinct chemical properties.
1,4-Oxathiin: A compound with a similar ring structure but different substituents, used in the synthesis of fungicides
Uniqueness
Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
6633-86-9 |
|---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-oxathiane 4,4-dioxide |
InChI |
InChI=1S/C6H12O3S/c1-5-3-10(7,8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
BYFBUKDTCFHYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)


amino}benzoate](/img/structure/B14730682.png)


![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)



![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

